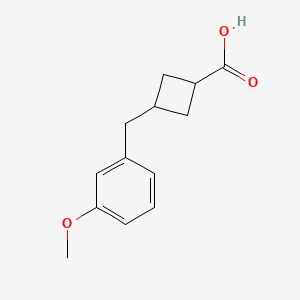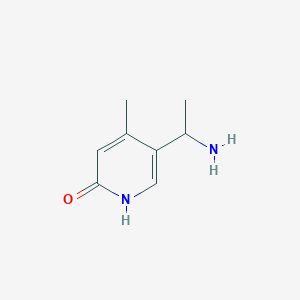
5-(1-Aminoethyl)-4-methylpyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Aminoethyl)-4-methylpyridin-2-ol: is an organic compound with a pyridine ring substituted with an aminoethyl group at the 5-position and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminoethyl)-4-methylpyridin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylpyridine.
Nitration: The 4-methylpyridine undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: Finally, the hydroxyl group is introduced at the 2-position through a hydroxylation reaction using reagents like sodium hydroxide and hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(1-Aminoethyl)-4-methylpyridin-2-ol can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced derivatives with varying degrees of hydrogenation.
Substitution: Substituted derivatives with different functional groups replacing the amino or hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: 5-(1-Aminoethyl)-4-methylpyridin-2-ol is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry:
Materials Science: The compound is used in the development of new materials with unique properties, such as improved conductivity and stability.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of 5-(1-Aminoethyl)-4-methylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The hydroxyl group at the 2-position can participate in additional interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-Methylpyridine: Lacks the aminoethyl and hydroxyl groups, resulting in different chemical properties and reactivity.
5-(1-Aminoethyl)pyridin-2-ol: Similar structure but without the methyl group at the 4-position, leading to variations in its chemical behavior and applications.
2-Amino-4-methylpyridine:
Uniqueness: 5-(1-Aminoethyl)-4-methylpyridin-2-ol is unique due to the specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
5-(1-aminoethyl)-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-5-3-8(11)10-4-7(5)6(2)9/h3-4,6H,9H2,1-2H3,(H,10,11) |
Clave InChI |
RQZDKIKLCIWXRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC=C1C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


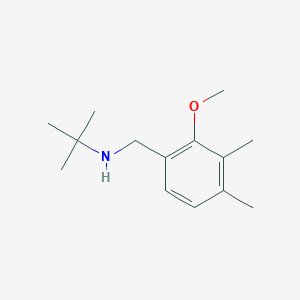
![2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13004869.png)
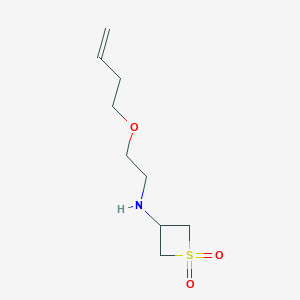
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B13004877.png)
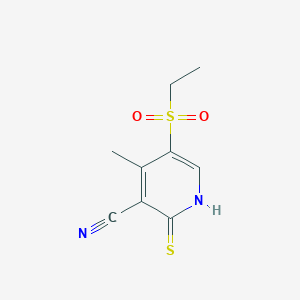

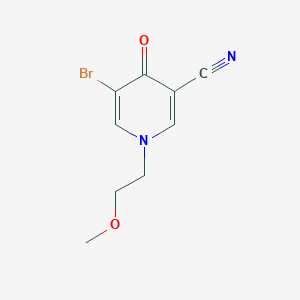
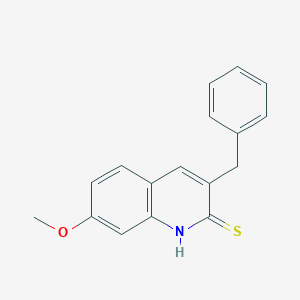
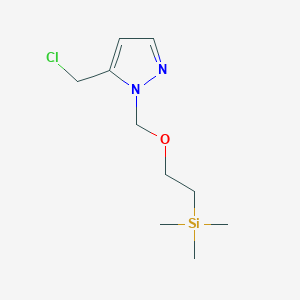
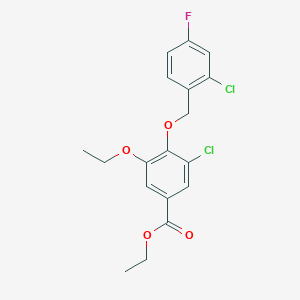
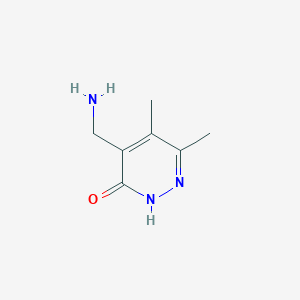
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13004926.png)
